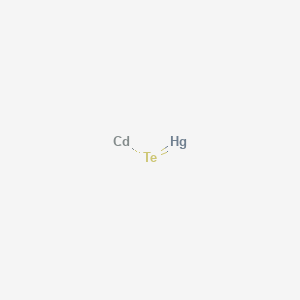
Cadmium mercury telluride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium mercury telluride, also known as this compound, is a useful research compound. Its molecular formula is CdHgTe and its molecular weight is 440.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Key Applications
-
Infrared Detectors :
- Military Applications : Cadmium mercury telluride is widely used in military technology for night vision systems and heat-seeking missiles. The U.S. Air Force employs HgCdTe detectors in aircraft and smart bombs due to their high sensitivity to infrared radiation .
- Remote Sensing : The compound is essential in remote sensing technologies, allowing for the detection of atmospheric conditions and environmental changes through infrared imaging .
- Astronomy : Many astronomical instruments utilize this compound detectors for capturing images in the infrared spectrum, aiding in the study of celestial bodies .
- Thermal Imaging :
- Spectroscopy :
Growth Techniques
The production of this compound involves several sophisticated growth techniques:
- Liquid Phase Epitaxy (LPE) : This method allows for the growth of high-quality this compound layers on suitable substrates. It is known for producing low-defect density materials suitable for infrared applications .
- Molecular Beam Epitaxy (MBE) : MBE enables precise control over the composition and thickness of this compound layers, facilitating the development of devices that can operate at multiple wavelengths .
- Metal-Organic Vapor Phase Epitaxy (MOVPE) : This technique is also employed for growing this compound layers with specific properties tailored for different applications .
Case Study 1: Military Use of this compound
In a comprehensive study on military applications, this compound detectors were evaluated for their performance in various operational environments. The findings indicated that these detectors provided superior performance in low-light conditions, significantly enhancing situational awareness for military personnel .
Case Study 2: Environmental Monitoring
Research conducted using this compound sensors demonstrated their effectiveness in monitoring atmospheric pollutants. The sensors were able to detect trace gases with high sensitivity, proving essential for environmental protection efforts .
Properties of this compound
The properties of this compound are critical to its applications:
- Tunable Bandgap : The bandgap can be adjusted by varying the ratio of cadmium to mercury, allowing optimization for specific infrared wavelengths ranging from 1 to 20 micrometers .
- High Quantum Efficiency : this compound detectors exhibit high quantum efficiency, making them suitable for applications requiring precise measurements .
- Chemical Stability : While there are concerns regarding the chemical stability of this compound in certain environments, ongoing research aims to improve its robustness for long-term use in space and other demanding conditions .
Propriétés
Numéro CAS |
29870-72-2 |
|---|---|
Formule moléculaire |
CdHgTe |
Poids moléculaire |
440.6 g/mol |
Nom IUPAC |
cadmium;tellanylidenemercury |
InChI |
InChI=1S/Cd.Hg.Te |
Clé InChI |
MCMSPRNYOJJPIZ-UHFFFAOYSA-N |
SMILES |
[Cd].[Te]=[Hg] |
SMILES canonique |
[Cd].[Te]=[Hg] |
Key on ui other cas no. |
29870-72-2 |
Synonymes |
Cd-Hg-Te CdHgTe Hg-Cd-Te mercury cadmium telluride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















